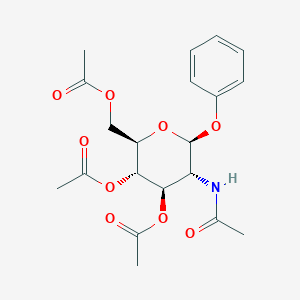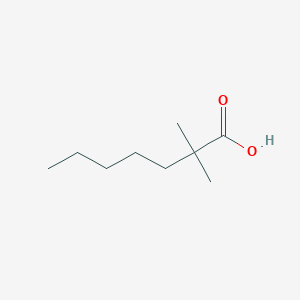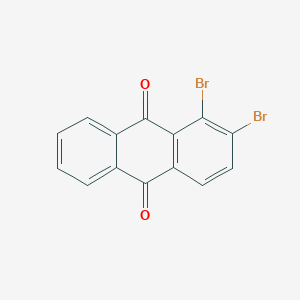
Dibromoanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoanthraquinone is a chemical compound that is widely used in scientific research applications. It is a derivative of anthraquinone and is known for its unique properties that make it useful in various fields of study. The purpose of
Applications De Recherche Scientifique
Dibromoanthraquinone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the production of dyes and pigments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, dibromoanthraquinone is used as a probe in biochemical and physiological studies due to its unique properties.
Mécanisme D'action
Dibromoanthraquinone works by inhibiting the activity of various enzymes and proteins in the body. Its mechanism of action involves the formation of covalent bonds with the target molecule, which alters its activity. This makes it useful in the study of enzyme kinetics, protein structure, and other biochemical processes.
Effets Biochimiques Et Physiologiques
Dibromoanthraquinone has been shown to have various biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. Additionally, dibromoanthraquinone has been found to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dibromoanthraquinone has several advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. It is also stable and can be stored for long periods of time without degradation. However, dibromoanthraquinone has some limitations. It is toxic and must be handled with care. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of dibromoanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, dibromoanthraquinone is a useful chemical compound that has a wide range of scientific research applications. Its unique properties make it useful in various fields of study, including organic synthesis, biochemistry, and physiology. Although it has some limitations, dibromoanthraquinone has several advantages for lab experiments and has the potential for further research in the future.
Méthodes De Synthèse
Dibromoanthraquinone can be synthesized using a variety of methods. One method involves the bromination of anthraquinone using bromine in the presence of a catalyst. Another method involves the oxidation of dibromanthrone using potassium permanganate. The resulting product is dibromoanthraquinone, which can be purified using various techniques such as recrystallization.
Propriétés
Numéro CAS |
14381-79-4 |
|---|---|
Nom du produit |
Dibromoanthraquinone |
Formule moléculaire |
C14H6Br2O2 |
Poids moléculaire |
366 g/mol |
Nom IUPAC |
1,2-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
Clé InChI |
TXWUOIRCWNCWPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)Br |
Synonymes |
1,2-Dibromo-9,10-anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



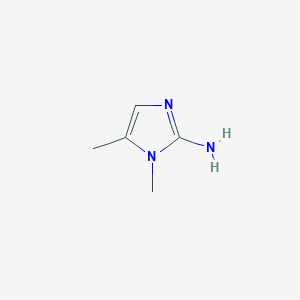
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

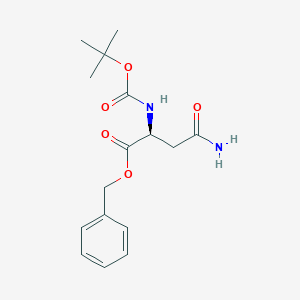
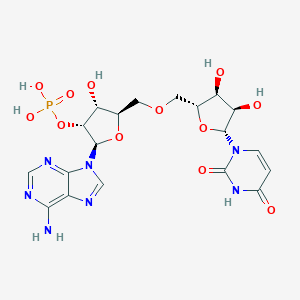
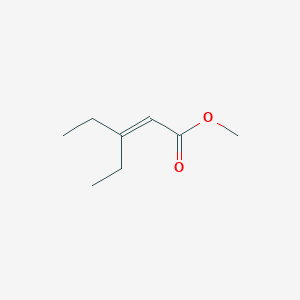
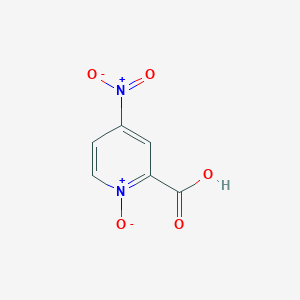
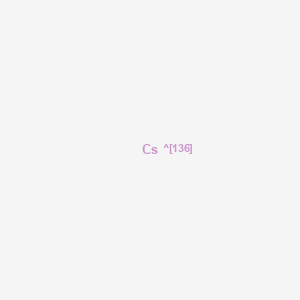
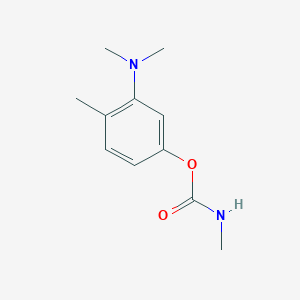
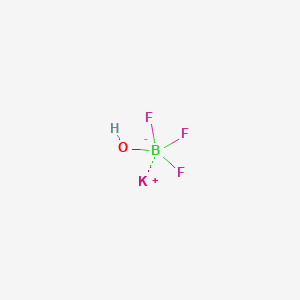
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
